molecular formula C9H6Br4O B3039148 2-Bromoallyl(2,4,6-tribromophenyl) ether CAS No. 99717-56-3

2-Bromoallyl(2,4,6-tribromophenyl) ether

Cat. No. B3039148
CAS RN: 99717-56-3
M. Wt: 449.76 g/mol
InChI Key: RLPZXGWCSHFKJI-UHFFFAOYSA-N
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Description

2-Bromoallyl(2,4,6-tribromophenyl) ether is a brominated compound that is related to a class of chemicals known as brominated flame retardants (BFRs). These compounds are widely used to reduce the flammability of materials. The specific compound is structurally related to other brominated compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and 2,2',4,4'-tetrabromodiphenyl ether, which have been studied for their thermal stability, decomposition mechanisms, and potential environmental impact .

Synthesis Analysis

The synthesis of brominated compounds like this compound can involve bromination reactions of precursor molecules. For instance, the synthesis of tetrabrominated 2-methoxydiphenyl ethers involves the bromination of 2-methoxydiphenyl ether to achieve a degree of bromination . Similarly, the introduction of bromine atoms into the phenyl ether structure can be achieved through various chemical reactions, potentially including the use of protecting groups that facilitate the generation of radicals necessary for the bromination process .

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of bromine atoms attached to the aromatic rings. These bromine atoms can significantly influence the physical and chemical properties of the molecule. For example, the dihedral angle of biphenyl ethers increases with bromine substitution, which can be studied using vibrational spectroscopy and density functional theory (DFT) calculations . The presence of bromine can also lead to steric effects that influence the vibrational modes of the molecule .

Chemical Reactions Analysis

Brominated flame retardants, including those structurally related to this compound, can undergo various chemical reactions, particularly under conditions of thermal decomposition. These reactions can lead to the formation of brominated diphenyl ethers and their derivatives. The thermal decomposition of BTBPE, for example, involves a 1,3-hydrogen shift and the fission of C-C bonds, leading to the formation of several brominated compounds . The reactivity of these compounds with radicals and their potential to form polybrominated dibenzo-p-dioxins (PBDD/Fs) is of particular interest in environmental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like this compound are influenced by the number and position of bromine atoms within the molecule. These properties include thermal stability, reactivity, and the potential for non-covalent intramolecular interactions such as halogen bonding . The introduction of bromine atoms can also enhance the material's flame retardant properties, as seen in the synthesis of fluorinated poly(aryl ether) with a bromophenyl pendant group, which exhibits excellent thermal and oxidative stability .

Scientific Research Applications

Atmospheric Concentrations and Flame Retardant Properties

2-Bromoallyl(2,4,6-tribromophenyl) ether (BATE) is notably utilized as a flame retardant. It shares a structural feature with other brominated flame retardants like 1,2-bis(2,4,6-tribromophenoxy) ethane (TBE). Studies have revealed its presence in the atmosphere around the Great Lakes, indicating its environmental persistence and potential urban impact. BATE, along with similar compounds, exhibits significant urban concentrations, emphasizing its use in urban environments (Ma, Venier, & Hites, 2012).

Phototransformation Behavior

BATE undergoes photochemical transformation under simulated sunlight irradiation. This property is crucial for understanding its environmental fate. The study of BATE's photochemical behavior helps in comprehending how these compounds might degrade in natural environments, impacting their longevity and toxicity (Zhang, Chen, Xie, Li, & Zhou, 2016).

Analysis in Environmental Samples

In the context of environmental monitoring, BATE is detectable using gas chromatography-high resolution mass spectrometry (GC-HRMS). This analytical approach is key in assessing the presence and concentration of BATE and other halogenated flame retardants in various environmental matrices, like sediments and wastewater effluents. Such analyses are vital for understanding the distribution and impact of these compounds in the environment (Kolic, Shen, Macpherson, Fayez, Gobran, Helm, Marvin, Arsenault, & Reiner, 2009).

Potential Endocrine Disruption

BATE has been identified as an antagonist to the androgen receptor, implicating it as a potential endocrine disruptor. This property is significant for assessing the risk BATE poses to wildlife and human health, particularly concerning developmental and reproductive dysfunctions. Understanding its interaction with hormone receptors is critical for comprehensively evaluating its toxicological profile (Asnake, Pradhan, Kharlyngdoh, Modig, & Olsson, 2015).

Synthesis and Characterization

The synthesis and characterization of compounds like BATE are essential for developing analytical methods and understanding their chemical properties. These studies contribute to the development of protocols for detection and quantification, crucial for monitoring environmental contamination and exposure assessment (von der Recke & Vetter, 2007).

properties

IUPAC Name

1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZXGWCSHFKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C=C(C=C1Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904130
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99717-56-3
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99717-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-bromoallyl 2,4,6-tribromophenyl ether (BATE) and where is it found?

A1: BATE is a brominated flame retardant (BFR) that was frequently detected in the environment. While not directly used as a flame retardant itself, research suggests that BATE may be a breakdown product of other BFRs, like 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE), which was used as a flame retardant in the past [, ]. BATE has been found in environmental samples including seal blubber and brain tissue, alongside DPTE and allyl 2,4,6-tribromophenyl ether (ATE), another potential degradation product []. BATE has also been identified in the Great Lakes food web, indicating its presence in the aquatic environment [].

Q2: How persistent is BATE in the environment, and does it accumulate in organisms?

A2: While the research does not provide specific data on the persistence or degradation pathways of BATE, its presence in seal brain tissue raises concerns about its ability to cross the blood-brain barrier and potentially bioaccumulate []. Further research is needed to fully understand its environmental fate and potential for biomagnification.

Q3: How is BATE detected and analyzed in environmental and biological samples?

A3: BATE can be analyzed in environmental samples using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [, ]. This technique provides high sensitivity and selectivity, allowing for the identification and quantification of BATE even at trace levels in complex matrices.

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